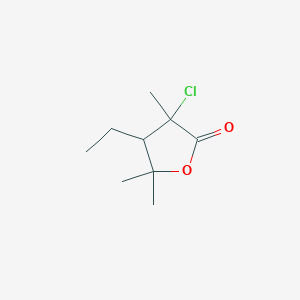
3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of oxolanes, which are five-membered cyclic ethers. The presence of chlorine, ethyl, and trimethyl groups in its structure contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the chlorination of 4-ethyl-3,5,5-trimethyloxolan-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of 4-ethyl-3,5,5-trimethyloxolan-2-one derivatives with different functional groups.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the oxolane ring provides a stable framework for various chemical transformations. The compound’s reactivity is influenced by the electronic effects of the substituents, which can modulate its interaction with biological targets and pathways.
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-3,5,5-trimethyloxolan-2-one: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Chloro-3,5,5-trimethyloxolan-2-one: Similar structure but without the ethyl group, affecting its chemical behavior.
3-Chloro-4-methyl-3,5,5-trimethyloxolan-2-one: Contains a methyl group instead of an ethyl group, leading to variations in its properties.
Uniqueness: 3-Chloro-4-ethyl-3,5,5-trimethyloxolan-2-one is unique due to the combination of chlorine, ethyl, and trimethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
89345-14-2 |
|---|---|
Molekularformel |
C9H15ClO2 |
Molekulargewicht |
190.67 g/mol |
IUPAC-Name |
3-chloro-4-ethyl-3,5,5-trimethyloxolan-2-one |
InChI |
InChI=1S/C9H15ClO2/c1-5-6-8(2,3)12-7(11)9(6,4)10/h6H,5H2,1-4H3 |
InChI-Schlüssel |
UHEDGGGVLNFGMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(OC(=O)C1(C)Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Isothiocyanato(dimethyl)[(propan-2-yl)oxy]silane](/img/structure/B14391122.png)
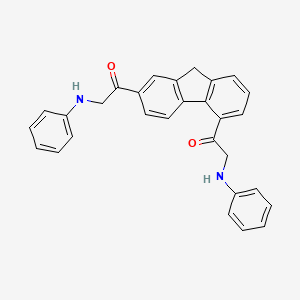
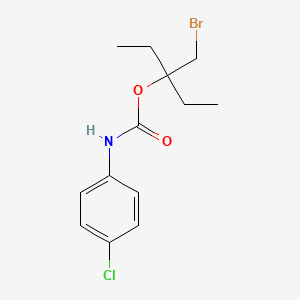
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14391133.png)
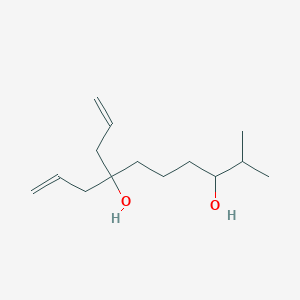

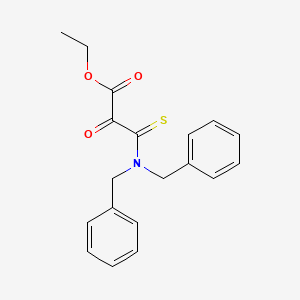

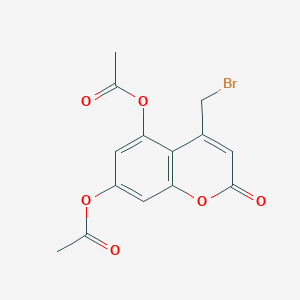
![4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B14391175.png)
![2,3,5,6-Tetrachloro-1,6-dimethyl-4-[(methylcarbamoyl)oxy]cyclohexa-2,4-dien-1-yl phosphate](/img/structure/B14391178.png)
![benzoic acid;[(2R,4S)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14391186.png)
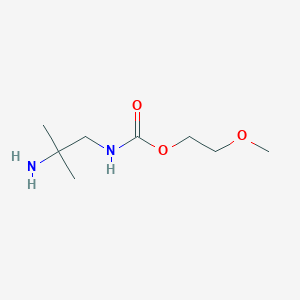
![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
